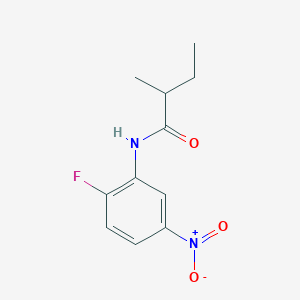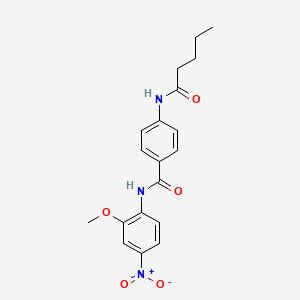
N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide is an organic compound that belongs to the class of amides It features a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a 2-methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Reduction: N-(2-amino-5-nitrophenyl)-2-methylbutanamide.
Substitution: N-(2-substituted-5-nitrophenyl)-2-methylbutanamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of fluorinated and nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: Similar in structure but contains a methanesulfonamide group instead of a 2-methylbutanamide moiety.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and a carboxylate group, differing in the core structure and functional groups.
Uniqueness
N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide is unique due to the combination of the fluorine and nitro groups on the phenyl ring and the 2-methylbutanamide moiety. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C11H13FN2O3 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H13FN2O3/c1-3-7(2)11(15)13-10-6-8(14(16)17)4-5-9(10)12/h4-7H,3H2,1-2H3,(H,13,15) |
InChI Key |
AKTNGEYIAZOWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B11016013.png)
![4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11016029.png)
![{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11016037.png)
![N-[4-(acetylamino)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11016043.png)
![N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B11016048.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016052.png)
![2-phenyl-6-(1H-pyrrol-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11016056.png)
![4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B11016060.png)

![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11016065.png)
![5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11016071.png)
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11016084.png)
![5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11016085.png)
